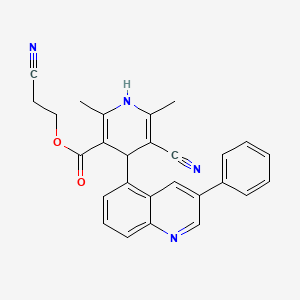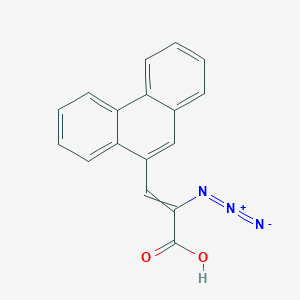
2-Azido-3-(phenanthren-9-YL)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azido-3-(phenanthren-9-YL)prop-2-enoic acid is a compound that contains both an azide group and a phenanthrene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-(phenanthren-9-YL)prop-2-enoic acid with sodium azide under suitable conditions to introduce the azide group .
Industrial Production Methods
While specific industrial production methods for 2-Azido-3-(phenanthren-9-YL)prop-2-enoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Azido-3-(phenanthren-9-YL)prop-2-enoic acid can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azide group can undergo [3+2] cycloaddition reactions to form triazoles.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Sodium azide for azide introduction.
- Catalysts such as copper(I) for cycloaddition reactions.
Major Products Formed
The major products formed from these reactions include triazole derivatives, which are of significant interest in medicinal chemistry and materials science .
Scientific Research Applications
2-Azido-3-(phenanthren-9-YL)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Potential use in bioconjugation and labeling of biomolecules.
Medicine: Exploration of its derivatives for potential therapeutic applications.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-Azido-3-(phenanthren-9-YL)prop-2-enoic acid involves the reactivity of the azide group. The azide group can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring by stabilizing the transition state .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dihydro-2H-pyran-2-yl)prop-2-enoic acid: Contains a pyran ring instead of a phenanthrene moiety.
3-[3-(2-Carboxyeth-1-en-1-yl)phenyl]prop-2-enoic acid: Contains a carboxyethenyl group instead of an azide group.
Uniqueness
2-Azido-3-(phenanthren-9-YL)prop-2-enoic acid is unique due to the presence of both an azide group and a phenanthrene moiety
Properties
CAS No. |
189176-62-3 |
|---|---|
Molecular Formula |
C17H11N3O2 |
Molecular Weight |
289.29 g/mol |
IUPAC Name |
2-azido-3-phenanthren-9-ylprop-2-enoic acid |
InChI |
InChI=1S/C17H11N3O2/c18-20-19-16(17(21)22)10-12-9-11-5-1-2-6-13(11)15-8-4-3-7-14(12)15/h1-10H,(H,21,22) |
InChI Key |
FYCWDZYAQYHMHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C=C(C(=O)O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[5-Ethenyl-5-methyl-2-(prop-1-en-2-yl)cyclohexyl]phenol](/img/structure/B14266620.png)
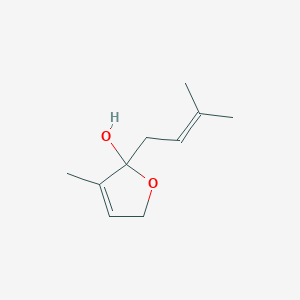
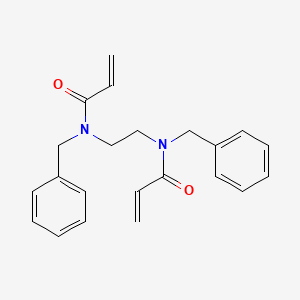
![2-{[2,3-Bis(nitrooxy)propyl]carbamoyl}phenyl acetate](/img/structure/B14266632.png)
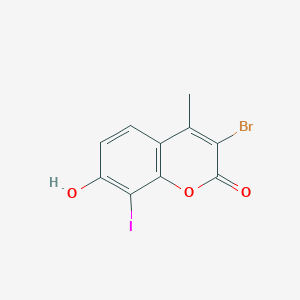
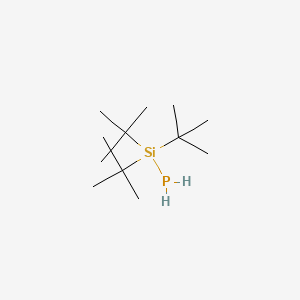
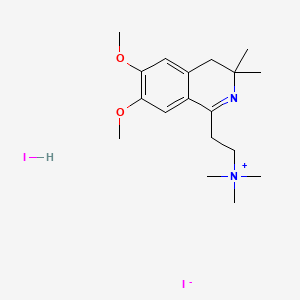
![4-[2-(4-Ethoxyphenyl)ethyl]-2,4',6-trifluoro-1,1'-biphenyl](/img/structure/B14266656.png)
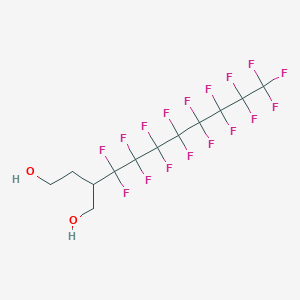
![Ethyl 2-{2-[2-(pyridin-2-yl)phenyl]hydrazinylidene}propanoate](/img/structure/B14266665.png)
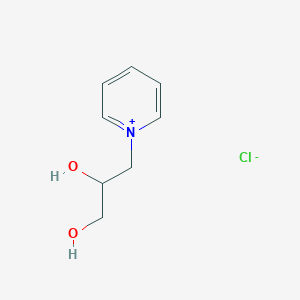
methanone](/img/structure/B14266678.png)
